[4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE
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Overview
Description
[4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxy-benzyl group and a methoxy-phenyl-methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Substitution with Methoxy-Benzyl Group: The piperazine ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the methoxy-benzyl group.
Addition of Methoxy-Phenyl-Methanone Group: Finally, the compound is reacted with 4-methoxybenzoyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxy-phenyl-methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme-substrate interactions.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[4-(4-METHOXYBENZYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE: Unique due to the presence of both methoxy-benzyl and methoxy-phenyl-methanone groups.
[4-(4-Methoxy-benzyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone: Similar structure but with a chloro group instead of a methoxy group.
[4-(4-Methoxy-benzyl)-piperazin-1-yl]-(4-hydroxy-phenyl)-methanone: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its dual methoxy substitution, which can influence its chemical reactivity and biological activity. This dual substitution may enhance its solubility, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C20H24N2O3 |
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Molecular Weight |
340.4g/mol |
IUPAC Name |
(4-methoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O3/c1-24-18-7-3-16(4-8-18)15-21-11-13-22(14-12-21)20(23)17-5-9-19(25-2)10-6-17/h3-10H,11-15H2,1-2H3 |
InChI Key |
QCYKBDOSESHQLU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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